1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclohexanecarboxylic acid core, a sulfonyl group attached to a 4-chlorophenyl ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and 4-chlorophenylsulfonyl chloride.
Amination Reaction: The cyclohexanecarboxylic acid is first converted to its corresponding acid chloride, which is then reacted with 4-chlorophenylsulfonyl chloride in the presence of a suitable amine source to introduce the amino group.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions may involve the reduction of the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylated compounds.
Reduction Products: Sulfides, amines.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions, while the amino group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-((((4-Chlorophenyl)Sulfonyl)Amino)Methyl)cyclohexanecarboxylic Acid: Similar structure but with a methyl group instead of an amino group.
4-((((4-Chlorophenyl)Sulfonyl)Amino)Ethyl)cyclohexanecarboxylic Acid: Similar structure but with an ethyl group instead of an amino group.
Uniqueness: 1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1-[(4-chlorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-10-4-6-11(7-5-10)20(18,19)15-13(12(16)17)8-2-1-3-9-13/h4-7,15H,1-3,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSNDUHMIZCBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.